molecular formula C13H10N2O5 B2606076 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 330820-36-5

5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2606076
CAS No.: 330820-36-5
M. Wt: 274.232
InChI Key: GNLHVZXEVYCRFT-UHFFFAOYSA-N
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Description

5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 2,3-dihydro-1,4-benzodioxin substituent conjugated to the diazinane trione core via a methylidene bridge.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-8(12(17)15-13(18)14-11)5-7-1-2-9-10(6-7)20-4-3-19-9/h1-2,5-6H,3-4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLHVZXEVYCRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of diazinane compounds exhibit anticancer properties. For instance, research indicates that compounds similar to 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione can inhibit the proliferation of cancer cells by inducing apoptosis. A study published in Scientia Pharmaceutica demonstrated that specific diazinane derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro tests revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property is critical for developing new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that compounds with a similar structure can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Agriculture

Pesticidal Activity
Compounds related to this compound have been investigated for their pesticidal properties. Studies show that these compounds can effectively control pests while being less toxic to beneficial insects. This dual action makes them suitable candidates for environmentally friendly pest management strategies .

Plant Growth Regulation
Additionally, some derivatives have been explored as plant growth regulators. They can enhance growth rates and yield in various crops by modulating hormonal pathways within plants. This application aligns with sustainable agricultural practices aimed at increasing food production without harmful chemicals .

Material Science

Polymer Development
In material science, the compound's unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing such diazinane derivatives exhibit improved strength and durability compared to conventional materials .

Nanocomposites
The integration of this compound into nanocomposite materials is another area of interest. These nanocomposites can be used in various applications ranging from electronics to biomedical devices due to their enhanced electrical and thermal properties .

Summary of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsProtects neuronal cells from oxidative stress
AgriculturePesticidal ActivityControls pests with lower toxicity to beneficial insects
Plant Growth RegulationEnhances growth rates in crops
Material SciencePolymer DevelopmentImproves mechanical properties of polymers
NanocompositesEnhanced electrical and thermal properties

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cholinesterases, by binding to their active sites. This inhibition can lead to the modulation of neurotransmitter levels in the brain, which may have therapeutic implications for neurological disorders .

Comparison with Similar Compounds

5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione ()

  • Substituents : The benzylidene group is substituted with 3,4-dimethoxy moieties instead of the benzodioxin system.
  • Structural Features : Exhibits a nearly planar conformation with intramolecular C-H···O interactions, enhancing crystallinity and stability .
  • Bioactivity : Implied bioactivity assessments (unspecified) suggest structural rigidity may influence target binding.

5-[Bis(methylthio)methylene]-1,3-dimethylpyrimidinetrione Derivatives ()

  • Substituents : Thiomethyl groups introduce sulfur atoms, enabling oxidation to sulfoxide/sulfonyl derivatives.
  • Reactivity : Sulfur-containing analogs undergo stepwise oxidation (e.g., with m-CPBA) to form sulfinyl/sulfonyl intermediates, unlike the target compound .
  • Stability : Sulfur oxidation states increase polarity but may reduce stability under harsh conditions.

Thiazolidinone-Benzodioxin Hybrids ()

  • Core Structure: Combines thiazolidinone and benzodioxin motifs (e.g., compound 9m).
  • Synthetic Challenges : Low yield (7%) highlights difficulties in coupling benzodioxin moieties to heterocyclic cores .

Target Compound vs. Phthalimide Derivatives ()

  • Reagents : The target compound’s synthesis may parallel methods for 5-(1,3-dioxo-isoindolyl)diazinane triones, which use carbodiimides, Hünig’s base, and benzotriazole for amide bond formation .
  • Yield Optimization : ’s low yield contrasts with ’s efficient protocols, suggesting reagent choice (e.g., carbodiimides) could improve the target’s synthesis.

Physicochemical and Functional Properties

Compound Molecular Weight Key Substituents Solubility Synthetic Yield
Target Compound Not reported Benzodioxin-methylidene Likely low* Not reported
5-(3,4-Dimethoxybenzylidene) analog () ~318.3 g/mol 3,4-Dimethoxybenzylidene Moderate Not reported
Thiomethyl derivative () ~408.4 g/mol Bis(methylthio)methylene High (polar) Good (compound 6)
Thiazolidinone hybrid () ~495.6 g/mol Benzodioxin-methylidene, thiazolidinone Low 7% (compound 9m)

*Predicted based on benzodioxin’s lipophilic character.

Biological Activity

The compound 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule with potential applications in various biological fields. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H14N2O4
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 439110-65-3

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : The presence of the benzodioxin structure contributes to significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in MCF-7 cells

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent response in scavenging free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Anticancer Properties

The anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies revealed that it activates intrinsic apoptosis pathways involving mitochondrial depolarization and caspase activation.

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